molecular formula C11H15N3O3 B8663777 N-ethyl-3-ethylamino-4-nitrobenzamide CAS No. 562825-99-4

N-ethyl-3-ethylamino-4-nitrobenzamide

Cat. No.: B8663777
CAS No.: 562825-99-4
M. Wt: 237.25 g/mol
InChI Key: LWCSZYBQJFSLOQ-UHFFFAOYSA-N
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Description

N-ethyl-3-ethylamino-4-nitrobenzamide is a benzamide derivative characterized by a nitro group at the para position of the benzene ring, an ethyl-substituted amide nitrogen, and an ethylamino substituent at the meta position. Such compounds are often synthesized via acyl chloride reactions with amines, as seen in analogs like 4-nitro-N-(3-nitrophenyl)benzamide .

Properties

CAS No.

562825-99-4

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

N-ethyl-3-(ethylamino)-4-nitrobenzamide

InChI

InChI=1S/C11H15N3O3/c1-3-12-9-7-8(11(15)13-4-2)5-6-10(9)14(16)17/h5-7,12H,3-4H2,1-2H3,(H,13,15)

InChI Key

LWCSZYBQJFSLOQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)C(=O)NCC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The key differentiating factor among nitrobenzamide derivatives lies in their substituent groups, which influence solubility, steric effects, and electronic properties. Below is a comparative table of N-ethyl-3-ethylamino-4-nitrobenzamide and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NO₂ (para), -NHCH₂CH₃ (meta), -NCH₂CH₃ (amide) C₁₁H₁₅N₃O₃ 237.25 (calculated) Dual ethyl groups; meta-ethylamino substituent
N-(3-chlorophenethyl)-4-nitrobenzamide -NO₂ (para), -N(CH₂CH₂C₆H₄Cl) (amide) C₁₅H₁₃ClN₂O₃ 304.73 (calculated) Bulky chlorophenethyl group; halogen inclusion
N,N-diethyl-4-nitrobenzamide -NO₂ (para), -N(CH₂CH₃)₂ (amide) C₁₁H₁₄N₂O₃ 222.24 (calculated) Symmetric diethylamide; no meta substituent
4-Nitro-N-(3-nitrophenyl)benzamide -NO₂ (para), -N(C₆H₄NO₂) (amide) C₁₃H₉N₃O₅ 287.23 (calculated) Dual nitro groups; aromatic amide substituent
N-[2-(dimethylamino)ethyl]-4-nitrobenzamide -NO₂ (para), -N(CH₂CH₂N(CH₃)₂) (amide) C₁₁H₁₅N₃O₃ 237.25 Dimethylaminoethyl chain; polar side chain

Electronic and Steric Effects

  • Nitro Group Position: All compounds feature a para-nitro group, which exerts strong electron-withdrawing effects, enhancing electrophilic reactivity.
  • Alkyl vs. Aromatic Substituents : N-(3-chlorophenethyl)-4-nitrobenzamide incorporates a chlorinated aromatic side chain, likely reducing solubility in polar solvents compared to alkyl-substituted analogs like N,N-diethyl-4-nitrobenzamide .
  • Steric Hindrance: Bulky groups, such as the diphenylmethyl substituent in N-(diphenylmethyl)-3-methyl-4-nitrobenzamide , introduce steric hindrance, which may impede crystallization or biological activity. In contrast, this compound’s ethyl groups offer moderate steric bulk without severely limiting reactivity.

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